molecular formula C13H17Cl2N B12669896 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride CAS No. 4600-97-9

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride

Cat. No.: B12669896
CAS No.: 4600-97-9
M. Wt: 258.18 g/mol
InChI Key: ZSGKTBOEIUEDOS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring a phenyl group and a chloroethyl group attached to the tetrahydropyridine ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride typically involves the reaction of 1,2,3,6-tetrahydro-4-phenylpyridine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride can be compared with other similar compounds, such as:

Properties

CAS No.

4600-97-9

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C13H16ClN.ClH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H

InChI Key

ZSGKTBOEIUEDOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCl.Cl

Origin of Product

United States

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